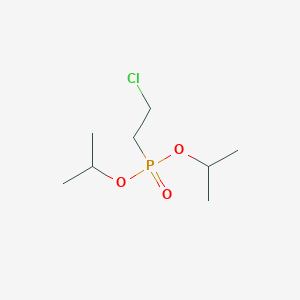
Dimethyl-(4-piperazin-1-YL-phenyl)-amine
Overview
Description
Dimethyl-(4-piperazin-1-YL-phenyl)-amine, also known as DPPA, is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of Dimethyl-(4-piperazin-1-YL-phenyl)-amine is not fully understood, but it is believed to act on various receptors in the brain, including dopamine and serotonin receptors. Dimethyl-(4-piperazin-1-YL-phenyl)-amine has been shown to increase the release of dopamine and serotonin, which may contribute to its therapeutic effects. The compound has also been shown to have anxiolytic and antidepressant effects, which may be related to its interaction with these receptors.
Biochemical and Physiological Effects
Dimethyl-(4-piperazin-1-YL-phenyl)-amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release and the inhibition of certain enzymes. The compound has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its therapeutic effects. Dimethyl-(4-piperazin-1-YL-phenyl)-amine has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition may contribute to the anxiolytic and antidepressant effects of Dimethyl-(4-piperazin-1-YL-phenyl)-amine.
Advantages and Limitations for Lab Experiments
Dimethyl-(4-piperazin-1-YL-phenyl)-amine has several advantages for use in lab experiments. The compound is relatively easy to synthesize and has a high purity, making it a reliable and consistent reagent. Dimethyl-(4-piperazin-1-YL-phenyl)-amine has also been shown to have a wide range of potential applications, making it a versatile tool for scientific research. However, Dimethyl-(4-piperazin-1-YL-phenyl)-amine also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on Dimethyl-(4-piperazin-1-YL-phenyl)-amine. One potential direction is the synthesis of novel compounds based on Dimethyl-(4-piperazin-1-YL-phenyl)-amine that have improved therapeutic properties. Another direction is the further investigation of the mechanism of action of Dimethyl-(4-piperazin-1-YL-phenyl)-amine, including its interaction with various receptors in the brain. Additionally, more research is needed to fully understand the potential applications of Dimethyl-(4-piperazin-1-YL-phenyl)-amine in the treatment of cancer and other diseases. Overall, Dimethyl-(4-piperazin-1-YL-phenyl)-amine is a promising compound with a wide range of potential applications in scientific research.
Scientific Research Applications
Dimethyl-(4-piperazin-1-YL-phenyl)-amine has been used in scientific research for various applications, including the synthesis of novel compounds with potential therapeutic properties. This compound has been used as a building block for the synthesis of various drugs, including antipsychotic and antidepressant medications. Dimethyl-(4-piperazin-1-YL-phenyl)-amine has also been studied for its potential use in the treatment of cancer and other diseases. The compound has been shown to have cytotoxic effects on cancer cells, making it a potential candidate for chemotherapy.
properties
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3/c1-14(2)11-3-5-12(6-4-11)15-9-7-13-8-10-15/h3-6,13H,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJIAPLFQXLDJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406243 | |
| Record name | DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl-(4-piperazin-1-YL-phenyl)-amine | |
CAS RN |
91703-23-0 | |
| Record name | DIMETHYL-(4-PIPERAZIN-1-YL-PHENYL)-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}butanoate](/img/structure/B1608244.png)







![3-[4-(Trifluoromethyl)phenyl]pentanedioic acid](/img/structure/B1608258.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B1608260.png)
